molecular formula C19H23FN2O4S B298211 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)acetamide

2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)acetamide

Cat. No. B298211
M. Wt: 394.5 g/mol
InChI Key: YLJQHGSMZKDWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{Benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)acetamide, also known as BFA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BFA is a small molecule inhibitor that targets the Golgi apparatus and disrupts its function. It has been studied for its potential use in cancer treatment, as well as for its ability to inhibit viral replication.

Mechanism of Action

2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)acetamide targets the Golgi apparatus, which is responsible for the processing and sorting of proteins and lipids. It disrupts the function of the Golgi apparatus, leading to the accumulation of proteins and lipids in the endoplasmic reticulum. This disruption ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit viral replication. 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)acetamide has also been shown to affect the expression of certain genes, including those involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)acetamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. However, 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)acetamide has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study in animal models.

Future Directions

There are several potential future directions for research on 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)acetamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of more stable analogs of 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)acetamide that could be used in animal models. Additionally, further research is needed to fully understand the mechanism of action of 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)acetamide and its potential applications in the treatment of viral infections.

Synthesis Methods

The synthesis of 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)acetamide involves several steps, including the reaction of 4-fluorobenzenesulfonyl chloride with benzylamine to form 4-fluorobenzenesulfonamide. This is then reacted with 3-methoxypropylamine and acetic anhydride to form 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)acetamide.

Scientific Research Applications

2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)acetamide has been studied extensively for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)acetamide has also been studied for its ability to inhibit viral replication, particularly in the case of the hepatitis C virus.

properties

Product Name

2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)acetamide

Molecular Formula

C19H23FN2O4S

Molecular Weight

394.5 g/mol

IUPAC Name

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C19H23FN2O4S/c1-26-13-5-12-21-19(23)15-22(14-16-6-3-2-4-7-16)27(24,25)18-10-8-17(20)9-11-18/h2-4,6-11H,5,12-15H2,1H3,(H,21,23)

InChI Key

YLJQHGSMZKDWNJ-UHFFFAOYSA-N

SMILES

COCCCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

COCCCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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